molecular formula C16H14N4O2S B2564661 N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide CAS No. 2034306-07-3

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2564661
CAS No.: 2034306-07-3
M. Wt: 326.37
InChI Key: ACLGBSKFKFWMEG-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is a complex organic compound that features a bipyridine moiety linked to a pyridine-3-sulfonamide group

Mechanism of Action

Target of Action

The primary target of the compound N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA growth and cell division .

Mode of Action

N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . The compound’s structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme, thereby disrupting the production of folic acid . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, leading to the inhibition of bacterial DNA growth and cell division .

Biochemical Pathways

The action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide affects the biochemical pathway of folic acid synthesis . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and amino acids .

Pharmacokinetics

Sulfonamides, a class of compounds to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and cell division . By disrupting the synthesis of folic acid, the compound prevents the formation of essential components of bacterial DNA and proteins . This inhibition leads to the cessation of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence the compound’s absorption and metabolism . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide typically involves the coupling of bipyridine derivatives with pyridine-3-sulfonamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated pyridine-3-sulfonamide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Sulfonamides with different substituents

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is unique due to its bipyridine moiety, which imparts distinct coordination chemistry properties. This makes it particularly valuable in catalysis and materials science, where its ability to form stable complexes with metal ions is advantageous .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,15-2-1-6-18-12-15)20-11-13-3-9-19-16(10-13)14-4-7-17-8-5-14/h1-10,12,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLGBSKFKFWMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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